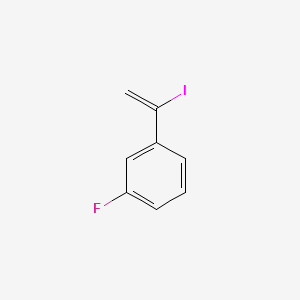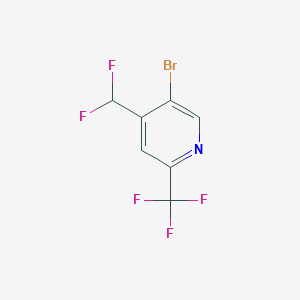
5-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine: is a halogenated pyridine derivative This compound is characterized by the presence of bromine, difluoromethyl, and trifluoromethyl groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine typically involves halogenation and fluorination reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and fluorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic and electrophilic substitution reactions due to the presence of halogen and fluorinated groups.
Oxidation and Reduction: It may participate in oxidation and reduction reactions, altering the oxidation state of the bromine or nitrogen atoms.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The reactions typically yield various substituted pyridine derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine is used as a building block for the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: The compound’s halogenated and fluorinated groups may enhance its biological activity, making it a candidate for drug discovery and development. It can be used to design molecules with improved pharmacokinetic properties, such as increased metabolic stability and bioavailability .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties may contribute to the development of new materials with specific functionalities .
Mécanisme D'action
The mechanism of action of 5-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen and fluorine atoms can influence the compound’s binding affinity and selectivity, affecting its overall efficacy .
Comparaison Avec Des Composés Similaires
- 5-Bromo-4-(difluoromethyl)picolinic acid
- 5-Bromo-4-(difluoromethyl)-1,3-thiazole
- 5-Bromo-4,7-difluorobenzo[b]thiophene
Comparison: Compared to these similar compounds, 5-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine is unique due to the presence of both difluoromethyl and trifluoromethyl groups on the pyridine ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H3BrF5N |
|---|---|
Poids moléculaire |
276.00 g/mol |
Nom IUPAC |
5-bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3BrF5N/c8-4-2-14-5(7(11,12)13)1-3(4)6(9)10/h1-2,6H |
Clé InChI |
PIOQFWISDIWZMN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1C(F)(F)F)Br)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


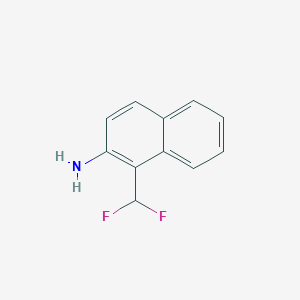
![2-Chloro-6,7-dimethoxybenzo[d]thiazole](/img/structure/B13658915.png)
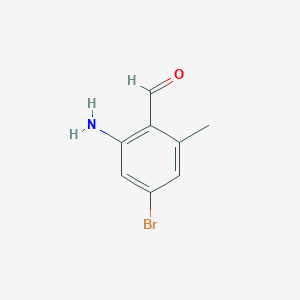
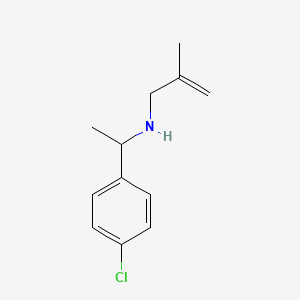
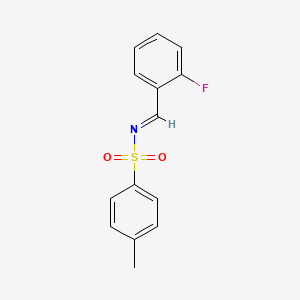
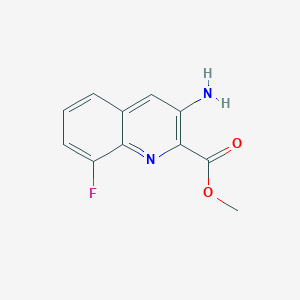
![4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde](/img/no-structure.png)
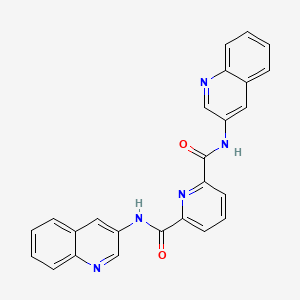

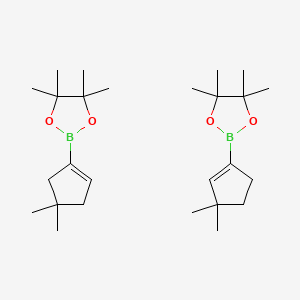
![4-(1-Benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13658961.png)

